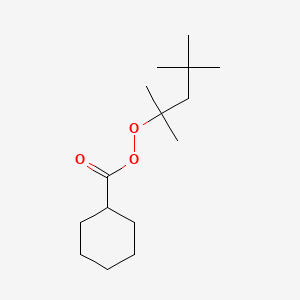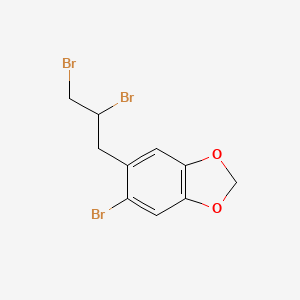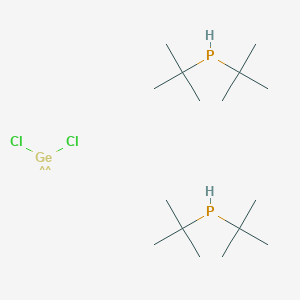![molecular formula C19H27NO5 B14631734 Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- CAS No. 56122-38-4](/img/structure/B14631734.png)
Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-: is a chemical compound with the molecular formula C19H27NO5 This compound is a derivative of piperidine, a heterocyclic amine that is widely used in organic chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- typically involves the reaction of piperidine with a suitable precursor that contains the 3,4,5-trimethoxyphenyl group and the dioxo-pentyl chain. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst to facilitate the reaction between an aldehyde and a compound containing active methylene groups .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its derivatives have shown promise as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and manufacturing applications .
Mechanism of Action
The mechanism of action of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .
Comparison with Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine moiety, found in black pepper.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer activities.
Uniqueness: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is unique due to the presence of the trimethoxyphenyl group and the dioxo-pentyl chain. These structural features confer specific chemical and biological properties that distinguish it from other piperidine derivatives.
Properties
CAS No. |
56122-38-4 |
|---|---|
Molecular Formula |
C19H27NO5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-piperidin-1-yl-5-(3,4,5-trimethoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H27NO5/c1-23-16-12-14(13-17(24-2)19(16)25-3)15(21)8-7-9-18(22)20-10-5-4-6-11-20/h12-13H,4-11H2,1-3H3 |
InChI Key |
DFUZMTYMPVLLEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


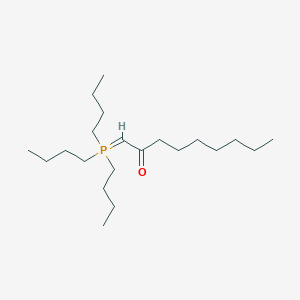

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

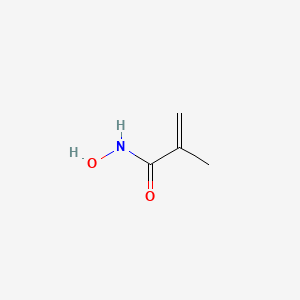


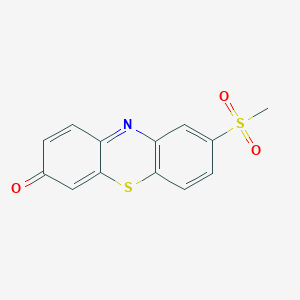
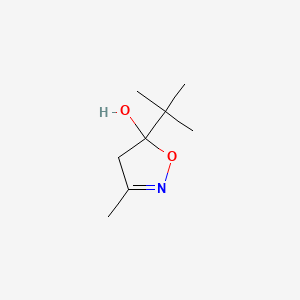
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
